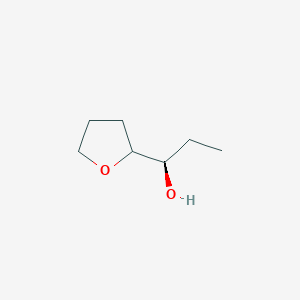

(R)-1-(tetrahydrofuran-2-yl)propan-1-ol

説明

(R)-1-(Tetrahydrofuran-2-yl)propan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a propanol chain. Its (R)-configuration imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The THF ring contributes to its polarity and solubility in organic solvents, while the hydroxyl group enables hydrogen bonding and derivatization. Syntheses often involve regiocontrolled assembly of THF derivatives, such as iodohydrin intermediates followed by nucleophilic substitution or oxidation . Applications span fragrances, polymers, and bioactive molecules due to its structural versatility.

特性

分子式 |

C7H14O2 |

|---|---|

分子量 |

130.18 g/mol |

IUPAC名 |

(1R)-1-(oxolan-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-2-6(8)7-4-3-5-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1 |

InChIキー |

YURZFYINXLRBDR-ULUSZKPHSA-N |

異性体SMILES |

CC[C@H](C1CCCO1)O |

正規SMILES |

CCC(C1CCCO1)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Related Compounds

The compound is compared below with analogs differing in substituents, functional groups, or stereochemistry. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Analogous Tetrahydrofuran Derivatives

Key Findings :

- Chain Length and Lipophilicity: The tridecan-1-ol derivative (C₂₅H₄₆O₃) exhibits enhanced lipophilicity, favoring membrane permeability in lipid-based systems, whereas the parent propanol derivative is more soluble in polar solvents .

- Functional Group Impact : Tetrahydrofurfuryl acrylate’s ester group increases reactivity in polymerization but reduces hydrogen-bonding capacity compared to the hydroxyl group in (R)-1-(THF-2-yl)propan-1-ol .

Stereochemical and Substitutional Variants

Key Findings :

- Epoxide vs. Hydroxyl : The epoxide derivative () undergoes ring-opening reactions for polymer crosslinking, whereas the hydroxyl group in the parent compound is more suited for esterification or etherification .

- Heterocycle Substitution : Replacing THF with thiophene () introduces conjugation, shifting applications toward optoelectronics rather than chiral synthesis .

Salt and Derivative Forms

Key Findings :

- Salt Formation : The hydrochloride salt () improves crystallinity and stability, advantageous for pharmaceutical formulations, whereas the free alcohol is more volatile .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。